N,N'-(5-Amino-1,3-phenylene)dimethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(5-Amino-1,3-phenylene)dimethanesulfonamide is an organic compound with the molecular formula C10H16N2O4S2. This compound is characterized by the presence of an amino group and two methanesulfonamide groups attached to a 1,3-phenylene ring. It is a versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(5-Amino-1,3-phenylene)dimethanesulfonamide typically involves the reaction of 5-amino-1,3-phenylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of N,N’-(5-Amino-1,3-phenylene)dimethanesulfonamide follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(5-Amino-1,3-phenylene)dimethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methanesulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N,N’-(5-Amino-1,3-phenylene)dimethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the production of polymers and as a curing agent in rubber manufacturing.
Wirkmechanismus
The mechanism of action of N,N’-(5-Amino-1,3-phenylene)dimethanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide groups can interact with enzymes, inhibiting their activity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Dimethyl-1,3-phenylenediamine
- N,N’-Diethyl-1,3-phenylenediamine
- N,N’-Bis(2-hydroxyethyl)-1,3-phenylenediamine
Uniqueness
N,N’-(5-Amino-1,3-phenylene)dimethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methanesulfonamide groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
65797-43-5 |
---|---|
Molekularformel |
C8H13N3O4S2 |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
N-[3-amino-5-(methanesulfonamido)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H13N3O4S2/c1-16(12,13)10-7-3-6(9)4-8(5-7)11-17(2,14)15/h3-5,10-11H,9H2,1-2H3 |
InChI-Schlüssel |
DULNIRQRIFJWRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)N)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.